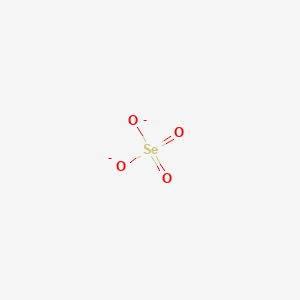
Selenate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selenate is a divalent inorganic anion obtained by removal of both protons from selenic acid. It has a role as a human metabolite. It is a selenium oxoanion and a divalent inorganic anion. It is a conjugate base of a hydrogenthis compound.
Generally white crystalline solids. Toxic by dust ingestion, inhalation or skin contact.
A strong dibasic acid with the molecular formula H2SeO4. Included under this heading is the acid form, and inorganic salts of dihydrogen selenium tetraoxide.
Wissenschaftliche Forschungsanwendungen
1. Agricultural Biofortification
Selenate is extensively studied for its role in biofortification of agricultural crops. Research shows its application in soil enhances selenium content in crops like potatoes and rice, improving their nutritional value. For example, this compound was found to be more efficient for biofortification of potato in tropical conditions when supplied in low doses, benefiting tuber production and activating antioxidant enzymes (Oliveira et al., 2019). Similarly, soil this compound application was more effective for rice in terms of shoot dry matter production and grain selenium accumulation compared to selenite (Boldrin et al., 2013).
2. Environmental and Soil Science
In the context of environmental science, this compound's interaction with soil components, such as iron oxides, is a crucial area of study. This interaction affects this compound's mobility and toxicity in the soil. For instance, this compound forms inner-sphere surface complexes on hematite, influencing its reactivity and environmental behavior (Peak & Sparks, 2002).
3. Plant Physiology and Stress Response
This compound's chemical similarity to sulfate allows it to be assimilated by plants through similar transporters and enzymes. Studies on Arabidopsis have shown that this compound affects plant metabolism and responses to stress, highlighting its potential role in developing plants with improved stress tolerance and selenium accumulation capabilities (Van Hoewyk et al., 2007).
4. Selenium Accumulation in Plants
The form of selenium, either as this compound or selenite, affects its accumulation in plants and its subsequent availability. Research in this area is vital for understanding how different selenium forms influence plant growth and development, as well as their potential use in phytoextraction of selenium from contaminated soils (Ali et al., 2017).
5. Effects on Microbial Communities
This compound reduction in soil can significantly impact microbial dynamics. High-throughput sequencing methods have revealed shifts in microbial communities in response to this compound reduction, providing insights into microbial processes involved in the biogeochemical cycling of selenium (Navarro et al., 2015).
6. Water Treatment
Understanding the conditions and mechanisms for this compound removal from water using elemental iron is crucial for environmental safety. Studies have shown that under acidic anaerobic conditions, this compound can be effectively reduced by iron, highlighting a potential method for treating selenium-contaminated waters (Klas & Kirk, 2013).
Eigenschaften
CAS-Nummer |
14124-68-6 |
|---|---|
Molekularformel |
SeO4(2−) O4Se-2 |
Molekulargewicht |
142.97 g/mol |
IUPAC-Name |
selenate |
InChI |
InChI=1S/H2O4Se/c1-5(2,3)4/h(H2,1,2,3,4)/p-2 |
InChI-Schlüssel |
QYHFIVBSNOWOCQ-UHFFFAOYSA-L |
SMILES |
[O-][Se](=O)(=O)[O-] |
Kanonische SMILES |
[O-][Se](=O)(=O)[O-] |
Andere CAS-Nummern |
14124-68-6 |
Physikalische Beschreibung |
Generally white crystalline solids. Toxic by dust ingestion, inhalation or skin contact. |
Synonyme |
Acid, Selenic Ammonium Selenate calcium selenate disodium selenate Magnesium Selenate Monosodium Selenate Potassium Selenate selenate Selenate, Ammonium Selenate, Calcium Selenate, Disodium Selenate, Magnesium Selenate, Monosodium Selenate, Potassium Selenate, Sodium selenic acid selenic acid, ammonium salt selenic acid, calcium salt Selenic Acid, Diammonium Salt selenic acid, disodium salt, 75Se-labeled selenic acid, disodium salt, decahydrate selenic acid, magnesium salt Selenic Acid, Monosodium Salt selenic acid, potassium salt sodium selenate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B1209430.png)
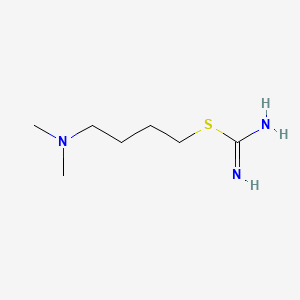
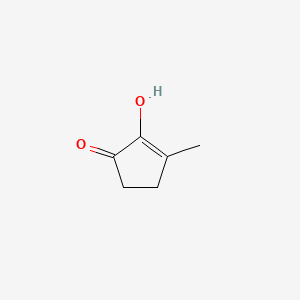
![Dibenz[b,f][1,4]oxazepine](/img/structure/B1209434.png)
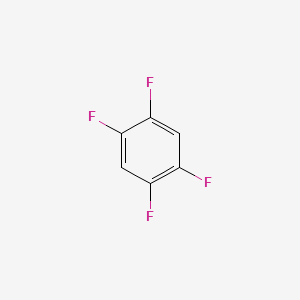
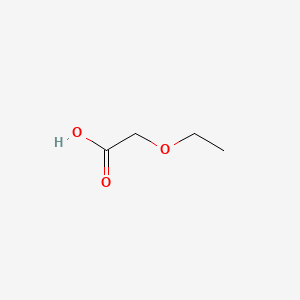

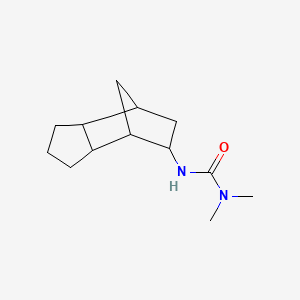
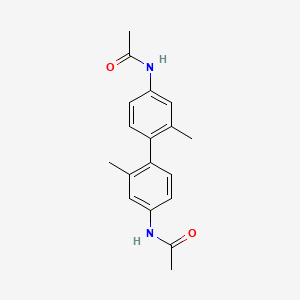
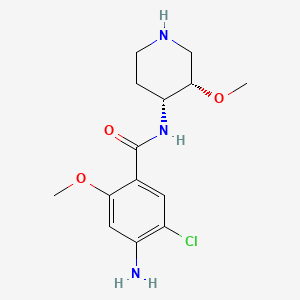
![Anhydro Vinblastine-[d3] Disulfate Salt](/img/structure/B1209445.png)
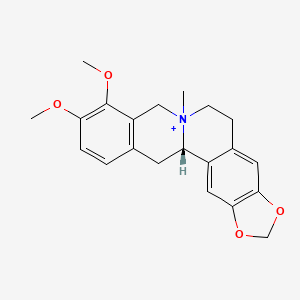
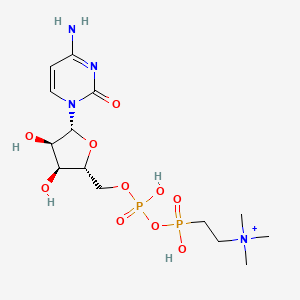
![(1S,2R,4S,5R,6R,9S,10R,17R)-5,10-dihydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-11,15-diene-7,14-dione](/img/structure/B1209453.png)